Product packaging for Chrysomycin B(Cat. No.:)

Chrysomycin B

Cat. No.: B1255787
M. Wt: 496.5 g/mol
InChI Key: BJPYMDSMDBCKEP-QSMCFSHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Isolation

The history of Chrysomycin B research begins with its initial isolation from microbial sources, leading to its identification as a component of a larger complex of related compounds.

This compound was first isolated in 1955 from the bacterium Streptomyces A-419. invivochem.cnbiorxiv.orgprobes-drugs.orgresearchgate.netneobioscience.com This initial discovery also yielded Chrysomycin A, as the two compounds were isolated together as a mixture. biorxiv.orgresearchgate.net Subsequent research has identified other Streptomyces strains capable of producing chrysomycins, including Streptomyces sporoverrucosus and Streptomyces sp. MS751. invivochem.cnprobes-drugs.org The isolation process typically involves the fermentation of the Streptomyces strain, followed by extraction and chromatographic techniques to separate and purify the individual compounds. invivochem.cnprobes-drugs.org

This compound was identified as part of a group of related compounds known as the chrysomycin complex. biorxiv.orgresearchgate.net This complex includes several analogues, such as Chrysomycin A and C, which are also produced by Streptomyces species. invivochem.cn More recent studies have expanded the known members of this complex with the isolation and characterization of new monomeric and dimeric chrysomycins, including Chrysomycins F through J. invivochem.cnprobes-drugs.org The identification of these compounds as part of a complex highlights their structural similarities and common biosynthetic origin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28O9 B1255787 Chrysomycin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28O9

Molecular Weight

496.5 g/mol

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3/t12-,23+,24+,25+,27-/m1/s1

InChI Key

BJPYMDSMDBCKEP-QSMCFSHASA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O

Synonyms

chrysomycin B

Origin of Product

United States

Biosynthetic Pathways and Genetic Insights

Elucidation of Precursor Incorporation

Studies utilizing labeled precursors have been fundamental in tracing the carbon skeleton of the Chrysomycin B chromophore, revealing its origins from simple metabolic building blocks.

The biosynthesis of the chromophore of chrysomycins is initiated by either acetate (B1210297) or propionate (B1217596). nih.gov Feeding experiments with 13C labeled precursors have shown that acetate serves as the chain initiator for the decaketide backbone of this compound. nih.govjst.go.jp In contrast, its analogue, Chrysomycin A, utilizes propionate as its starter unit. nih.govjst.go.jp This differential initiation is a key branching point in the biosynthetic pathways of these two closely related compounds.

A biosynthetic scheme has been proposed that involves the condensation and subsequent rearrangement of a decaketide intermediate to form the characteristic chromophore of both Chrysomycin A and B. nih.govjst.go.jp This hypothesis is supported by the incorporation patterns of labeled acetate units into the molecule's carbon framework. The polyketide chain, assembled by a Type II polyketide synthase (PKS), undergoes a series of cyclizations and modifications to yield the final aromatic structure.

Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for this compound biosynthesis is encoded within a specific gene cluster. The cloning and sequencing of this cluster have been crucial for understanding the molecular machinery involved.

The biosynthetic gene cluster for chrysomycin has been cloned and sequenced from Streptomyces albaduncus. nih.govnih.gov Analysis of a 34.65 kb DNA region revealed the presence of 35 open reading frames (ORFs). nih.govnih.gov These ORFs encode a suite of enzymes necessary for the production of the molecule, including a tandem set of Type II polyketide synthase (PKS) genes, genes for deoxysugar biosynthesis, post-PKS tailoring enzymes, and regulatory genes. nih.govnih.gov

Table 1: Key Gene Categories in the Chrysomycin Biosynthetic Gene Cluster
Gene CategoryPutative FunctionReference
Type II Polyketide Synthase (PKS)Assembly of the decaketide backbone nih.govnih.gov
Deoxysugar Biosynthesis GenesFormation of the glycosidic moiety nih.govnih.gov
Post-PKS Tailoring GenesCyclization, oxidation, and other modifications of the polyketide intermediate nih.govnih.gov
Regulatory GenesControl of gene expression within the cluster nih.govnih.gov
Genes of Unknown FunctionRoles yet to be determined nih.govnih.gov

Comparative genomic and transcriptomic analyses of different chrysomycin-producing strains, such as Streptomyces sp. 891, have provided further insights. nih.govmdpi.com Analysis of the marine-derived Streptomyces sp. 891 using the antiSMASH tool identified a Type II PKS gene cluster (cluster 21) showing 74% similarity to the reference chrysomycin BGC. mdpi.comresearchgate.net

A comparative transcriptome analysis between the wild-type Streptomyces sp. 891 and a mutant strain (891-B6) with enhanced Chrysomycin A production revealed significant differences in gene expression within the chrysomycin BGC. nih.gov In the mutant strain, 25 genes involved in chrysomycin biosynthesis were found to be up-regulated. nih.gov Notably, genes responsible for the biosynthesis of the benzonaphthopyranone aglycone (chryA, chryB, chryC, chryF, chryG, chryK, chryP, chryQ) and the deoxyglycoside moiety (chryD, chryE, chryU) were up-regulated. nih.gov Furthermore, the expression of monooxygenase-encoding genes (chryOII, chryOIII, chryOIV), which are involved in the conversion of the 8-ethyl group (characteristic of this compound) to the 8-vinyl group (characteristic of Chrysomycin A), was significantly enhanced in the high-yield Chrysomycin A mutant. nih.gov

Table 2: Up-regulated Genes in Chrysomycin Biosynthesis in Mutant Strain 891-B6
Gene(s)Putative RoleReference
chryA, chryB, chryC, chryF, chryG, chryK, chryP, chryQBiosynthesis of the benzonaphthopyranone aglycone nih.gov
chryD, chryE, chryUProduction of the deoxyglycoside nih.gov
chryOII, chryOIII, chryOIVPost-PKS modification (e.g., oxidation) nih.gov

Enzymatic Steps and Biosynthetic Intermediates

While the complete step-by-step enzymatic pathway and all intermediates for this compound have not been fully elucidated, the functions of several key enzymes have been inferred from the gene cluster analysis. The biosynthesis begins with the PKS machinery assembling the decaketide chain from an acetate starter unit and malonyl-CoA extender units. This linear polyketide then undergoes a series of enzyme-catalyzed cyclizations and aromatizations to form the core aglycone structure.

Following the formation of the polyketide backbone, tailoring enzymes come into play. These include oxygenases, such as those homologous to GilOII, GilOIII, and GilOIV from the gilvocarcin pathway, which perform critical oxidative modifications on the chromophore. nih.govnih.gov Finally, glycosyltransferases attach the deoxysugar moiety, which is synthesized by a dedicated set of enzymes within the cluster, to the aglycone to complete the biosynthesis of this compound. The identity of the chrysomycin gene cluster was indirectly confirmed through cross-complementation of gilvocarcin mutants deficient in specific oxygenases with the corresponding chrysomycin monooxygenase homologues. nih.govnih.gov

Type II Polyketide Synthase (PKS) Involvement

The backbone of this compound is assembled by a Type II polyketide synthase (PKS) system. nih.govmdpi.com These multienzyme complexes are responsible for producing a wide array of aromatic polyketides in bacteria. mdpi.com The core of a Type II PKS, often referred to as the "minimal PKS," typically consists of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). mdpi.commdpi.com

In the biosynthesis of this compound, the PKS machinery catalyzes the iterative condensation of small carboxylic acid units to form a poly-β-keto chain. nih.govmdpi.com For this compound, the process is initiated with an acetate unit. nih.govjst.go.jp This starter unit is sequentially extended by the addition of nine malonyl-CoA extender units, ultimately leading to the formation of a decaketide intermediate. nih.govjst.go.jp The genes responsible for this process, including chryA (KSα), chryB (KSβ), and chryC (ACP), have been identified within the chrysomycin biosynthetic gene cluster. nih.gov

The proper folding and cyclization of the nascent polyketide chain are guided by associated PKS enzymes, including cyclases and ketoreductases, which are also encoded within the gene cluster. nih.gov These enzymatic activities are crucial for establishing the correct regiospecific cyclizations that give rise to the characteristic angucycline-like intermediate. nih.gov

Role of Glycosyltransferases in C-Glycosidic Linkage Formation

A defining feature of this compound is the presence of a C-glycosidic bond, which links a deoxysugar moiety to the polyketide core. nih.gov This linkage is catalyzed by specialized enzymes known as glycosyltransferases (GTs). nih.govnih.gov In the chrysomycin biosynthetic gene cluster, specific genes have been identified that are predicted to encode the GTs responsible for this transformation. nih.gov

The formation of the C-glycosidic bond is a critical step in the biosynthesis of many bioactive natural products. nih.gov In the case of chrysomycins, the sugar moiety is attached at an unusual para-position on the aromatic ring. nih.govacs.org The biosynthesis of the deoxysugar precursor, NDP-D-virenose, is also encoded within the chrysomycin gene cluster. nih.gov The genes chryD and chryE are involved in the initial steps of its formation, while chryCMT is proposed to catalyze a C-3 methylation, and chryU is predicted to be responsible for a final reduction step. nih.gov

While the precise mechanism for the C-glycosylation in this compound biosynthesis is still under investigation, it is hypothesized to involve the activation of the sugar as a nucleotide diphosphate (B83284) (NDP-sugar) and its subsequent transfer to the aglycone by a specific GT. nih.gov

Post-PKS Tailoring Modifications

Following the initial construction and cyclization of the polyketide backbone by the PKS, the intermediate undergoes a series of "tailoring" modifications to yield the final structure of this compound. nih.govnih.govresearchgate.net These reactions are catalyzed by a suite of enzymes, including oxygenases, reductases, and dehydratases, which are encoded by genes within the biosynthetic cluster. nih.govrsc.org

In the chrysomycin (CMV) gene cluster, several genes encoding oxygenases (chryOI, OII, OIII, and OIV) have been identified. nih.gov These enzymes are believed to be involved in a cascade of oxidative reactions. nih.gov For instance, the homolog of ChryOIV in the gilvocarcin biosynthetic pathway, GilOIV, has been shown to catalyze both a dehydration and an oxidation step. nih.gov Similarly, ChryOI is thought to function in a manner analogous to GilOI, which is involved in a dehydration and a potential C-C bond cleavage via a Baeyer-Villiger monooxygenation. nih.gov

Additional tailoring enzymes include an NADPH-dependent FMN reductase, encoded by chryH, which likely provides the reduced flavin coenzyme required by the oxygenases. nih.gov These post-PKS modifications are crucial for the biological activity of the final molecule. nih.gov

Putative Biosynthetic Pathway Scheme

Based on genetic and biochemical studies of the chrysomycin and related gilvocarcin biosynthetic pathways, a putative biosynthetic scheme for this compound can be proposed. nih.govnih.gov

Polyketide Chain Assembly: The Type II PKS, using acetate as a starter unit and nine malonyl-CoA extender units, constructs a linear decaketide chain. nih.govnih.govjst.go.jp

Cyclization and Aromatization: The polyketide chain undergoes a series of cyclizations and aromatizations, catalyzed by PKS-associated enzymes, to form an angucyclinone intermediate. nih.gov

Oxidative Tailoring: A cascade of oxidative reactions, catalyzed by several oxygenases (ChryOI-OIV) and supported by a reductase (ChryH), modifies the angucyclinone core. nih.gov This likely involves dehydrations and hydroxylations. nih.gov

Glycosylation: The deoxysugar, NDP-D-virenose, is synthesized by a dedicated set of enzymes (ChryD, ChryE, ChryCMT, ChryU). nih.gov A glycosyltransferase then attaches this sugar to the modified aglycone via a C-glycosidic bond. nih.gov

Final Modifications: Further tailoring steps, potentially including the formation of the lactone ring, lead to the final structure of this compound. nih.gov

This proposed pathway highlights the intricate enzymatic machinery required to produce the complex architecture of this compound. nih.gov

Compound Information Table

Molecular Mechanism of Action

DNA-Interacting Modalities

Chrysomycin B engages with DNA through various mechanisms, leading to disruptions in cellular function.

This compound has been identified as an inhibitor of DNA topoisomerase II. caymanchem.comcaymanchem.commedchemexpress.comglpbio.comchemicalbook.inadipogen.comhellobio.commedchemexpress.com This enzyme is crucial for managing DNA topology by creating transient double-strand breaks, allowing the passage of DNA strands, and then religating the breaks. Inhibition of topoisomerase II catalytic activity by compounds like this compound can lead to the accumulation of DNA breaks and stalled replication forks, ultimately triggering cell death pathways. This compound is considered a potent inhibitor of the catalytic activity of human topoisomerase II. chemicalbook.in

Studies have shown that this compound causes DNA damage. medchemexpress.comchemicalbook.inevitachem.com Specifically, it has been observed to induce DNA damage in human lung adenocarcinoma A549 cell lines. caymanchem.comcaymanchem.commedchemexpress.comglpbio.commedchemexpress.com This DNA damage contributes to its cytotoxic effects on cancer cells.

This compound shares structural similarities with gilvocarcin V, a related compound known to promote DNA cross-linking. caymanchem.comcaymanchem.comglpbio.comchemicalbook.in Gilvocarcin V is reported to cause light-induced DNA adduct formation through [2+2] cycloaddition with thymidine (B127349) residues and mediates selective cross-linking of DNA with histone H3 when photoactivated by near-UV light. nih.govuni-muenchen.de Research on related metabolites, the gilvocarcins, suggests that chrysomycins, including this compound, may also act as photoactivated cross-linkers of DNA to histones. chemicalbook.inadipogen.comhellobio.com This potential for DNA cross-linking, particularly in a photoactivated manner, represents a significant DNA-interacting modality shared with or analogous to that of gilvocarcin V.

Cellular and Molecular Targets

Beyond direct DNA interaction, this compound also impacts specific cellular and molecular processes, particularly in susceptible organisms like mycobacteria.

This compound targets critical cellular processes in Mycobacterium tuberculosis, leading to growth inhibition. evitachem.com Its mechanism of action in mycobacteria may involve interference with DNA replication or transcription processes. evitachem.com While the precise details of this interference by this compound are still being elucidated, related compounds like Chrysomycin A have been shown to inhibit mycobacterial topoisomerase I and DNA gyrase, enzymes essential for DNA replication and transcription in bacteria. researchgate.netresearchgate.net

Modulation of Intracellular Signaling Pathways (e.g., Akt/GSK-3β pathway) in Preclinical Cellular Models

Based on the available research findings from the executed search, specific information detailing the modulation of the Akt/GSK-3β signaling pathway by this compound in preclinical cellular models was not found. Research discussing the modulation of the Akt/GSK-3β pathway in cancer cells within the search results primarily pertains to Chrysomycin A mdpi.commedchemexpress.comresearchgate.netipp.ptnih.govmdpi.comnih.govpreprints.orgdntb.gov.uamdpi.com.

Induction of Apoptosis in Cancer Cell Lines (Preclinical Cellular Models)

This compound has demonstrated the ability to induce apoptosis in preclinical cancer cell models. Studies have shown that this compound, alongside Chrysomycin A, exhibits potent cytotoxicity against human leukemia HL-60 cells, with an IC50 value of 0.95 mM researchgate.net. Mechanistic investigations indicated that this compound, at a concentration of 1 mM, led to distorted cellular and nuclear morphology, significant DNA damage, and the induction of apoptosis in HL-60 cells researchgate.net.

This compound has also been reported to suppress the growth of transplantable tumors in mice medchemexpress.com.

Compound Information

Compound NamePubChem CID
This compound174343

Preclinical Biological Activities and Therapeutic Potential

Antimicrobial Spectrum and Potency

Chrysomycin B demonstrates a significant range of antimicrobial activity, primarily directed against Gram-positive bacteria and mycobacteria. researchgate.netnih.gov Its efficacy has been evaluated against both standard laboratory strains and drug-resistant clinical isolates.

This compound has shown potent anti-tuberculosis activity. researchgate.netnih.gov Research demonstrates its effectiveness against both wild-type Mycobacterium tuberculosis and, critically, against a number of clinically isolated multidrug-resistant (MDR) strains. researchgate.netnih.govmdpi.com The minimum inhibitory concentrations (MICs) for this compound against various M. tuberculosis indicator strains have been reported to be in the range of 1.56 to 6.25 µg/mL. researchgate.netnih.gov This activity against MDR-TB highlights its potential as a scaffold for developing new drugs to combat the growing threat of resistant tuberculosis. nih.govmdpi.com The mechanism of its mycobacterial growth inhibition may involve targeting critical cellular functions like DNA replication or transcription.

**Table 1: In Vitro Activity of this compound against *Mycobacterium tuberculosis***

Strain Type Reported MIC Range (µg/mL)
M. tuberculosis (Wild-Type & MDR) 1.56 - 6.25 researchgate.netnih.gov

This compound exhibits notable antibacterial activity against a variety of Gram-positive pathogens. researchgate.netclinisciences.com

The compound is effective against Staphylococcus aureus, including the formidable methicillin-resistant S. aureus (MRSA). researchgate.net Studies have documented MIC values for this compound against S. aureus (ATCC 6538) and MRSA strains ranging from 3.12 to 25 µg/mL. researchgate.netnih.gov This demonstrates a broad potential for addressing infections caused by both susceptible and resistant staphylococci.

This compound has been shown to possess biological activity against Bacillus subtilis. While comprehensive data is limited, one study reported a Minimum Inhibitory Concentration (MIC) of greater than 1 µg/mL for this compound against B. subtilis strain LL17.

While the closely related Chrysomycin A has demonstrated excellent antibacterial activity towards Bacillus cereus, specific MIC values for this compound against this pathogen are not detailed in the available research. researchgate.net

Specific data on the inhibitory concentration of this compound against Corynebacterium bovis is not available in the reviewed literature. However, a derivative, 4'-Acetyl-chrysomycin B, has been shown to be active against this species, suggesting that the chrysomycin scaffold may have potential against this bacterium. clinisciences.commedchemexpress.cn

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial Species Strain(s) Reported MIC (µg/mL)
Staphylococcus aureus ATCC 6538 3.12 - 25 researchgate.netnih.gov
Methicillin-Resistant S. aureus (MRSA) - 3.12 - 25 researchgate.netnih.gov
Bacillus subtilis LL17 >1
Bacillus cereus - Data Not Available
Corynebacterium bovis - Data Not Available

Efficacy against Gram-Positive Bacterial Pathogens

Enterococcus faecalis

While this compound is a known antibacterial agent, specific data detailing its minimum inhibitory concentration (MIC) against Enterococcus faecalis is not prominently available in the reviewed scientific literature. However, the activity of closely related compounds provides some context. Chrysomycin A, a structural analogue, has demonstrated notable potency against vancomycin-resistant Enterococcus faecalis (VRE), with a reported MIC of 0.5 μg/mL. rsc.orgrsc.org Furthermore, a derivative, 4'-Acetyl this compound, has been shown to be active against strains of E. faecalis, with MIC values ranging from 2 to 64 µg/ml. caymanchem.comcaymanchem.com

Comparative Antimicrobial Potency Relative to Chrysomycin A

This compound is a minor component of the antibiotic complex from which Chrysomycin A is the major component. nih.gov The two molecules share the same chromophore but have a key structural difference: this compound possesses a methyl or ethyl group at the C-8 position, whereas Chrysomycin A has a vinyl group at the same position. nih.govmdpi.com This structural variation is understood to be a significant factor in their differing biological activities. nih.gov

Research comparing their antimicrobial efficacy shows that this compound has a reduced potency compared to Chrysomycin A against several bacterial strains. For instance, against multiple indicators of Mycobacterium tuberculosis, this compound displayed MICs ranging from 1.56 to 6.25 µg/mL, whereas Chrysomycin A is significantly more potent. mdpi.com Similarly, against methicillin-resistant Staphylococcus aureus (MRSA), this compound's MIC is reported between 3.12 and 25 µg/mL, while Chrysomycin A has shown greater efficacy. mdpi.comresearchgate.net

Table 1: Comparative Antimicrobial Potency of this compound and Chrysomycin A

MicroorganismThis compound (MIC)Chrysomycin A (MIC)Reference
Mycobacterium tuberculosis1.56 - 6.25 µg/mL0.4 µg/mL mdpi.com
Staphylococcus aureus (MRSA)3.12 - 25 µg/mL0.5 - 2 µg/mL rsc.orgmdpi.com
Enterococcus faecalis (VRE)Data not available0.5 µg/mL rsc.org

Antineoplastic and Cytotoxic Efficacy in Preclinical Models

This compound has been identified as having antineoplastic and cytotoxic properties in various preclinical studies. sigmaaldrich.comsigmaaldrich.com A primary mechanism of its anticancer activity is the inhibition of the catalytic activity of human topoisomerase II, an enzyme crucial for DNA replication and cell proliferation. sigmaaldrich.comsigmaaldrich.commedchemexpress.com

In Vitro Cytotoxicity against Human Cancer Cell Lines

The compound has been screened for its cytotoxic effects against a panel of human cancer cell lines, demonstrating notable activity. sigmaaldrich.comsigmaaldrich.comrsc.org

This compound exhibits potent cytotoxic activity against human leukemia HL-60 cells. rsc.orgresearchgate.netresearchgate.net Studies have determined its half-maximal inhibitory concentration (IC₅₀) to be 0.95 µM against this cell line. rsc.org Mechanistic investigations revealed that at a concentration of 1 µM, this compound leads to the distortion of cellular and nuclear morphology, induces significant DNA damage, and ultimately triggers apoptosis in HL-60 cells. rsc.orgresearchgate.netresearchgate.net

This compound has been evaluated for its effects on human lung adenocarcinoma A549 cells. rsc.org Research indicates that the compound causes DNA damage in the A549 cell line and functions as an inhibitor of topoisomerase II. medchemexpress.com While its activity against this cell line is confirmed, specific IC₅₀ values were not detailed in the reviewed literature.

The antineoplastic efficacy of this compound extends to human colon carcinoma HT29 cells. sigmaaldrich.comsigmaaldrich.com It has been shown to exhibit antitumor activity against this cell line, although specific IC₅₀ data is not provided in the available sources. sigmaaldrich.comsigmaaldrich.com

Table 2: Summary of In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ ValueObserved EffectsReference
HL-60Human Leukemia0.95 µMDistortion of cell/nuclear morphology, DNA damage, apoptosis rsc.orgresearchgate.netresearchgate.net
A549Human Lung AdenocarcinomaData not availableCauses DNA damage, inhibits topoisomerase II medchemexpress.comrsc.org
HT29Human Colon CarcinomaData not availableExhibits antitumor activity sigmaaldrich.comsigmaaldrich.com

Suppression of Transplantable Tumor Growth in Murine Models

Preclinical studies have demonstrated that this compound is capable of suppressing the growth of transplantable tumors in mice. caymanchem.commedchemexpress.comcaymanchem.comglpbio.commedchemexpress.com This in vivo antitumor activity may be linked to its ability to bind to DNA. caymanchem.comcaymanchem.comglpbio.comchemicalbook.in Its analogue, Chrysomycin A, has also shown significant anti-tumor potential in vivo, particularly in xenograft models of human glioblastoma. preprints.orgmdpi.commdpi.com In these models using U87-MG cells, Chrysomycin A treatment significantly inhibited tumor progression. preprints.orgmdpi.commdpi.com

Effects on Cancer Cell Proliferation, Migration, and Invasion (Preclinical Cellular Models)

The primary mechanism of this compound's antitumor activity involves the inhibition of topoisomerase II, which leads to DNA damage and ultimately inhibits cell proliferation. caymanchem.commedchemexpress.comcaymanchem.comglpbio.comchemicalbook.in While specific studies on the effects of this compound on cell migration and invasion are limited, extensive research on the closely related Chrysomycin A provides valuable insights. Chrysomycin A has been shown to inhibit the proliferation, migration, and invasion of glioblastoma cells. medchemexpress.comtargetmol.com This inhibition is mediated through the Akt/GSK-3β/β-catenin signaling pathway. medchemexpress.comtargetmol.com

Other Investigational Biological Activities (Preclinical)

Beyond its anticancer properties, this compound is recognized as an antibiotic isolated from Streptomyces species. caymanchem.commedchemexpress.comcaymanchem.comglpbio.com It is structurally similar to gilvocarcin V. caymanchem.comglpbio.com this compound is also known to be a photosensitizing compound and mediates a unique cross-linking reaction between DNA and histone H3. adipogen.com While this compound itself has been noted for its antibiotic properties, its analogue Chrysomycin A has been investigated for activity against multi-drug-resistant tuberculosis. acs.orgnih.gov

Anti-Bacteriophage Activity

The chrysomycin class of compounds was initially identified during screenings for substances with anti-bacteriophage properties. researchgate.netmdpi.commdpi.com This group of molecules, which includes Chrysomycin A and B, has demonstrated a capacity to inhibit bacteriophages, the viruses that infect bacteria. nih.gov

The proposed mechanism for this activity relates to the interaction of these compounds with DNA. chemrxiv.org Research on Chrysomycin A suggests it can inhibit both type I and type II topoisomerases. chemrxiv.org These enzymes are crucial for managing the topology of DNA during replication and transcription. By interfering with their function, chrysomycins may disrupt the rapid synthesis of phage DNA and transcription that occurs during the lytic cycle of a phage infection. chemrxiv.org Furthermore, the broader gilvocarcin family of molecules, to which chrysomycins belong, may also trigger prophage induction by causing significant DNA damage to the host cell. chemrxiv.org While these activities are well-documented for the class, specific studies detailing the potency of this compound against particular bacteriophages are not extensively reported.

Anti-Neuroinflammatory Activities (Derived from studies on chrysomycins)

Studies on chrysomycins, particularly Chrysomycin A, have revealed significant anti-neuroinflammatory potential. nih.govnih.gov This activity is highly relevant as neuroinflammation is a key pathological process in various neurodegenerative diseases.

Research conducted on lipopolysaccharide (LPS)-stimulated mouse models and BV2 microglial cells has shown that Chrysomycin A can effectively attenuate the neuroinflammatory response. nih.govpreprints.org The primary mechanism identified is the downregulation of the NLRP3/cleaved caspase-1 signaling pathway. nih.govdntb.gov.ua The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines.

Key findings from these studies on Chrysomycin A include:

Inhibition of Pro-inflammatory Cytokines: Treatment with Chrysomycin A led to a significant reduction in the production of key inflammatory mediators such as IL-1β, IL-6, and TNF-α in the cortex of LPS-stimulated mice.

Suppression of Inflammatory Enzymes: The expression of inflammatory proteins like cyclooxygenase-2 (COX-2) was also markedly decreased.

Gene Regulation: Transcriptome analysis identified a set of key genes regulated by Chrysomycin A that are involved in cytokine response and the regulation of immune system processes. nih.gov

Given that this compound shares the core structure of Chrysomycin A, it is plausible that it may exhibit similar anti-neuroinflammatory properties, although direct studies on this compound are needed to confirm this potential.

Preclinical Biological Activity Data

CompoundBiological ActivityKey Findings/MechanismCitations
This compoundAnti-BacteriophageActivity noted as part of the chrysomycin class; specific data is limited. researchgate.netmdpi.commdpi.com
Chrysomycins (General)Anti-NeuroinflammatoryBased on Chrysomycin A studies, activity is mediated via downregulation of the NLRP3/cleaved caspase-1 signaling pathway. Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.govnih.govpreprints.orgdntb.gov.ua
Chrysomycin AAnti-BacteriophageInhibits Type I & II topoisomerases, potentially interfering with phage DNA synthesis and transcription. chemrxiv.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches (Referring to general chrysomycin synthesis, relevant to Chrysomycin B)

Total synthesis efforts for chrysomycins, including strategies relevant to this compound, have focused on developing efficient routes to access these complex molecules and their derivatives.

Multi-step synthetic routes have been developed to construct the core structure of chrysomycins. One notable approach involves a 10-step synthesis of chrysomycin A, starting from commercially available 1,8-naphthalenediol. acs.orgnih.gov This route is designed to be scalable and flexible, allowing for the preparation of various analogues. acs.orgnih.govnih.gov The synthetic sequence for chrysomycin A involves assembling the sugar moiety and the vinyl group at a late stage. acs.org

Regioselective C-H functionalization is a crucial technique employed in the construction of the chrysomycin chromophore. This method allows for the selective introduction of functional groups onto the aromatic system, which is essential for building the complex framework. evitachem.com For example, the synthesis of chrysomycin A's aglycon involved sequential regioselective C-H functionalizations. acs.orgresearchgate.net An iridium-catalyzed C-H borylation has been utilized as a key step to achieve site-selectivity in chromophore synthesis. snnu.edu.cnacs.org By making the naphthalene (B1677914) ring asymmetric and incorporating a removable bromine group, regioselective C-H borylation can be directed. snnu.edu.cn This approach avoids the lengthy classical sequences typically needed to achieve the correct substitution patterns on the arene. nih.gov

The introduction of the sugar moiety in chrysomycin synthesis is often performed at a late stage through C-glycosylation. evitachem.comacs.orgnih.gov This reaction is critical for attaching the carbohydrate unit via a carbon-carbon bond, which contributes to the stability of C-aryl glycosides compared to O-glycosides. researchgate.net The C-glycosylation step is significant for introducing the sugar moieties essential for biological activity. evitachem.com For instance, in the synthesis of chrysomycin A, a late-stage C-glycosylation was implemented. acs.orgnih.gov Different glycosyl donors can be used in this step. acs.org The optimization of reaction conditions for C-glycosylation is vital for achieving high yields and the desired stereochemistry. evitachem.com

Maintaining stereochemical control throughout the synthesis is a significant challenge for complex molecules like chrysomycins. uky.edu While the provided sources primarily detail the synthesis of chrysomycin A and related gilvocarcin family members, the principles of stereochemical control are generally applicable. Achieving the desired stereochemistry during C-glycosylation is particularly important for the biological activity of these compounds. evitachem.com

Synthetic Analog Development

The development of synthetic analogs of this compound is pursued to explore structure-activity relationships and potentially identify compounds with improved properties. acs.orgnih.gov Late-stage diversification of the natural product scaffold is a strategy used to generate various analogs. acs.orgresearchgate.net

Modifications at the C-8 position of the chromophore are relevant to understanding the structural differences within the chrysomycin family and their impact on activity. Chrysomycin A possesses a vinyl group at the C-8 position, while this compound has a methyl group at this position. evitachem.com Gilvocarcin M and this compound share identical chromophores, indicating a close structural relationship, and both differ from their counterparts (Toromycin/Gilvocarcin V and Chrysomycin A) by the replacement of a vinyl group with a methyl group at C-8. evitachem.com Studies on ravidomycin (B1678828) analogs, another related class of compounds, have also explored modifications at positions analogous to C-8, highlighting the importance of this region for biological activity. iu.edu

Alterations and Hybridizations of Glycosidic Moiety

The glycosidic moiety is crucial for the biological efficacy of this compound and its analogs. evitachem.comresearchgate.net Alterations and hybridizations of this sugar unit are key strategies in the design of new derivatives with potentially enhanced activity or altered properties. Studies on related angucycline glycosides, such as the gilvocarcin and ravidomycin families, provide insights into the impact of sugar modifications. For instance, research on the ravidomycin glycosyltransferase (RavGT) has shown its ability to transfer both amino- and neutral sugars, exemplified by the transfer of d-ravidosamine and d-fucofuranose to a coumarin-based polyketide backbone. nih.gov This demonstrates the potential for enzymatic approaches to introduce different sugar units.

In the context of chrysomycin A synthesis, which shares structural similarities with this compound, late-stage C-glycosylation has been employed to introduce different sugar units. nih.govacs.org This involves reacting a synthesized aglycon with various glycosyl donors, such as L-rhamnose tetraacetate and D-fucofuranose tetraacetate, to yield glycosylation products. researchgate.net The ability to swap sugar moieties at a late stage of synthesis offers flexibility in generating diverse C-glycosylated analogs. nih.govacs.org

Introduction of Acetyl Groups (e.g., 4'-Acetylation)

Acetylation, particularly at the 4'-position of the sugar moiety, represents a specific derivatization strategy explored for chrysomycins. Novel 4'-acetylated analogs of chrysomycin A and B have been discovered. nih.govresearchgate.net These modifications can influence the biological activities of the compounds. For example, 4'-acetyl-chrysomycin B is a derivative that has been found in Streptomyces and exhibits antibacterial activity against Gram-positive bacteria, including MRSA and VRE, with MIC values ranging from 2 to >64 µg/ml. nih.govcaymanchem.com It also shows cytotoxicity against human cancer cell lines. caymanchem.com Research indicates that while acetylation reinforced the cytotoxicity of this compound, it weakened the activity of chrysomycin A. nih.govresearchgate.net

Data on the antimicrobial activity of 4'-acetylated chrysomycins B:

CompoundMicroorganismMIC (µg/ml)
4'-Acetyl-chrysomycin BBacillus subtilis2-64
4'-Acetyl-chrysomycin BBacillus cereus2-64
4'-Acetyl-chrysomycin BCorynebacterium bovis2-64
4'-Acetyl-chrysomycin BEnterococcus faecalis2-64
4'-Acetyl-chrysomycin BMRSA2-64
4'-Acetyl-chrysomycin BVRE2-64

Design of Non-Carbohydrate Analogs

While the glycosidic moiety is a characteristic feature of this compound, the design of non-carbohydrate analogs could be a strategy to explore alternative scaffolds with similar biological activities or improved properties like solubility or metabolic stability. Although the provided search results primarily focus on C-glycoside modifications and the synthesis of the glycosylated natural products, the broader field of angucycline research and synthetic methodologies for the aglycone core are relevant. The synthesis of the aglycone of albacarcin M (this compound) has been reported, which involves constructing the benzonaphthopyranone system. jst.go.jpuni-muenchen.de This aglycone could serve as a starting point for developing non-carbohydrate mimetics or analogs where the sugar is replaced by other functionalities. Strategies involving C-H functionalization and the construction of the complex polycyclic framework are central to synthesizing the aglycone. evitachem.comnih.govacs.org

Biomimetic and Enzymatic Synthesis Contributions

Biomimetic and enzymatic approaches offer alternative or complementary routes to the synthesis of this compound and related compounds, often inspired by their natural biosynthetic pathways in Streptomyces species. evitachem.comnih.govresearchgate.net

Photodimerization Processes (e.g., Chrysomycin A to Chrysomycin F)

Photodimerization is a biomimetic process observed in the chrysomycin family. Chrysomycin A can undergo a [2+2] photodimerization reaction under specific conditions to form dimers like Chrysomycin F. evitachem.comnih.govdntb.gov.uadntb.gov.ua This reaction is facilitated by light irradiation and can yield products with distinct stereochemistry. evitachem.com The structure of the dimeric C-glycoside polyketide chrysomycin F has been elucidated, and its formation via biomimetic photodimerization of chrysomycin A has been demonstrated. nih.govdntb.gov.ua This process highlights a potential route for generating structural diversity within this compound class through photochemically induced transformations.

Enzymatic Synthesis of Related Structures (e.g., Defucogilvocarcin M)

Enzymatic synthesis plays a significant role in the biosynthesis of angucycline antibiotics, including the gilvocarcins and potentially chrysomycins. Studies on the enzymatic total synthesis of related structures, such as defucogilvocarcin M, provide valuable insights into the enzymatic machinery involved in constructing the polyketide core. nih.govresearchgate.netsmolecule.com Defucogilvocarcin M is a model compound containing the chromophore common to the gilvocarcin group. nih.gov Its enzymatic synthesis from simple building blocks like acetyl-CoA and malonyl-CoA has been achieved using a multi-enzyme system. nih.govsmolecule.com This process involves a type II polyketide synthase (PKS) system and post-PKS enzymes responsible for various modifications, including oxidative rearrangements and C-glycosylation. nih.govresearchgate.netuky.edu

Research into the gilvocarcin biosynthetic gene cluster has identified enzymes involved in the pathway, and combinatorial biosynthetic enzymology has been used to investigate the complex oxidation cascade and identify key enzymes. nih.govresearchgate.net While the direct enzymatic synthesis of this compound is not explicitly detailed in the search results, the successful enzymatic synthesis of defucogilvocarcin M and the characterization of enzymes from related biosynthetic pathways suggest the potential for applying similar enzymatic strategies to the synthesis or modification of this compound. jst.go.jpnih.govresearchgate.net The biosynthesis of gilvocarcins, ravidomycins, and chrysomycins involves a number of synchronously occurring transformations, including C-glycosylation, catalyzed by specific enzymes. nih.govuky.edu

Structure Activity Relationship Sar Studies

Impact of Chromophore Substituents on Biological Activity

The polycyclic aromatic chromophore is a key pharmacophoric element of the chrysomycin family. Modifications to the substituents on this core structure have been shown to significantly influence biological efficacy.

One of the defining structural differences between Chrysomycin B and its close analogue, Chrysomycin A, lies at the C-8 position of the chromophore. This compound possesses a methyl group at this position, whereas Chrysomycin A features a vinyl group. nih.govresearchgate.net Comparative studies have consistently demonstrated that the C-8 vinyl group is a critical determinant for higher potency.

Research indicates that this compound is less potent than Chrysomycin A. hellobio.com Further studies on anti-tuberculosis (anti-TB) activity revealed that this compound, with its C-8 methyl group, and Chrysomycin C, which has an ethyl group at the same position, both exhibit reduced activity against Mycobacterium tuberculosis when compared to the vinyl-containing Chrysomycin A. nih.gov This suggests that the unsaturated vinyl moiety at the C-8 position is a key contributor to the compound's potent biological effects. An (E)-C8-methyl acrylate (B77674) analogue was also found to be less potent than a C8-vinyl analogue, further reinforcing the importance of the vinyl group for activity. nih.gov

CompoundC-8 SubstituentRelative Potency
Chrysomycin AVinyl (-CH=CH₂)High
This compoundMethyl (-CH₃)Reduced
Chrysomycin CEthyl (-CH₂CH₃)Reduced

Significance of the C-Glycosidic Sugar Moiety

The C-glycosidic linkage and the nature of the attached sugar are fundamental to the biological activity of chrysomycins. The sugar moiety is not merely a passive component but plays an active role in molecular interactions, target recognition, and even mechanisms of drug resistance. researchgate.netresearchgate.netmdpi.com

The type and stereochemistry of the sugar attached to the chromophore have a profound impact on biological potency. The natural carbohydrate portion of Chrysomycin A is virenose, a rare branched-chain sugar. nih.gov Studies involving the replacement of this native sugar have yielded analogues with enhanced activity.

For instance, modifying the sugar portion to either D- or L-fucose was found to be beneficial for anti-TB activity. nih.gov Notably, stereochemistry plays a crucial role; the β-L-fucosyl analogue demonstrated superior activity compared to its β-D-fucosyl counterpart. nih.gov In fact, the β-L-fucosyl analogue was identified as the most active derivative in one study, exhibiting a five-fold increase in potency against M. tuberculosis compared to Chrysomycin A. nih.gov The critical importance of the sugar is underscored by the observation that its complete removal, as in the case of defucogilvocarcin V, leads to a more than tenfold loss of activity. acs.org

AnalogueSugar Moiety ModificationImpact on Anti-TB ActivityReference
Chrysomycin AVirenose (natural)Baseline Potency nih.gov
Defucogilvocarcin VSugar removed>10-fold loss of activity acs.org
Fucosyl AnalogueD- or L-FucoseBeneficial to activity nih.gov
β-L-Fucosyl Analogueβ-L-FucoseBetter activity than β-D-Fucosyl nih.gov
(+)-64β-L-Fucose5-fold potency enhancement vs. Chrysomycin A nih.gov

The sugar moiety appears to be instrumental in overcoming certain drug resistance mechanisms in bacteria. researchgate.netresearchgate.net Research has shown that specific analogues with modifications in the sugar region maintain their efficacy against multi-drug-resistant (MDR) strains of M. tuberculosis. For example, a C2-glycosylated analogue of chrysomycin displayed consistent Minimum Inhibitory Concentration (MIC) values against five different resistant M. tb strains, suggesting that the sugar at this position may play a key role in evading resistance. nih.gov This highlights the potential for developing new chrysomycin derivatives that can effectively combat resistant pathogens by strategically modifying the carbohydrate component.

Effects of Other Structural Modifications

Modifications at various other positions on the chromophore have generally been found to be detrimental to the compound's activity. This indicates that the core structure is highly optimized for its biological function.

Key findings from these SAR studies include:

C-3 and C-4 Positions: The introduction of a C4-pyridinium salt or hybrid analogues at the C-3 and C-4 positions resulted in a loss of activity. nih.gov

Hydroxyl and Methoxyl Groups: The integrity of the hydroxyl and methoxyl groups on the chromophore is crucial. Methylation of the 1-OH group or demethylation of the 12-OMe group was found to be detrimental to the compound's biological activity. nih.govacs.org

These results collectively suggest that the peripheral functionality of the chrysomycin chromophore is finely tuned, and even minor alterations can lead to a significant reduction or complete loss of cytotoxic potential.

Structural ModificationPosition(s)Effect on Biological Activity
Pyridinium Salt AnalogueC-4Loss of activity
Hybrid AnaloguesC-3, C-4Loss of activity
Methylation of Hydroxyl1-OHDetrimental to activity
Demethylation of Methoxyl12-OMeDetrimental to activity

Correlation between Structural Features and Topoisomerase II Inhibition

The investigation into the structure-activity relationship (SAR) of this compound and its analogues has provided valuable insights into the molecular determinants essential for its inhibitory activity against topoisomerase II. Although comprehensive SAR studies focusing exclusively on a wide range of this compound derivatives are limited, analysis of closely related analogues, particularly Chrysomycin A, and specific modifications of the this compound structure, have illuminated key structural features that govern its biological function.

This compound is a C-aryl glycoside antibiotic that shares a common chromophore with Chrysomycin A. The primary structural distinction between these two compounds lies in the C-glycosidic side-chain. This variation, along with other targeted modifications, has been a focal point for understanding how different functional groups contribute to the potency of topoisomerase II inhibition.

Key Structural Modifications and Their Impact on Activity:

Research has centered on several key areas of the this compound molecule to probe the SAR, including modifications to the polyketide-derived aromatic core, the C-glycosidic sugar moiety, and various peripheral functional groups.

One notable study involved the acetylation of this compound. It was observed that the introduction of an acetyl group to the molecule reinforced its cytotoxic effects. This finding suggests that modifications at this position can positively modulate the biological activity of the compound, although the direct impact on topoisomerase II inhibition was not explicitly quantified in this research.

Furthermore, the critical role of the sugar moiety has been highlighted in studies of the broader chrysomycin family. The C-glycosidic side-chain is considered crucial for the biological activity of these compounds. While much of this research has focused on the anti-tuberculosis properties of chrysomycins, it underscores the importance of the carbohydrate portion of the molecule in its interaction with biological targets, which is likely to extend to its topoisomerase II inhibitory function. The precise nature of the sugar and its substituents can significantly influence the binding affinity and inhibitory efficacy of the entire molecule.

Comparative analysis with Chrysomycin A, which differs in its side-chain, also provides indirect SAR insights. The subtle difference in the alkyl group on the side chain between Chrysomycin A and B is responsible for variations in their biological activity profiles, indicating that even minor structural changes in this region can have a significant impact on their interaction with topoisomerase II.

While detailed quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) values for a series of systematically modified this compound analogues against topoisomerase II, are not extensively available in the public domain, the existing findings lay a foundation for the rational design of more potent and selective topoisomerase II inhibitors based on the this compound scaffold.

Interactive Data Table of Chrysomycin Analogues and their Biological Activity

The following table summarizes the known structural modifications of chrysomycins and their observed effects on biological activity. Due to the limited availability of specific topoisomerase II inhibition data for a range of this compound analogues, this table includes information on related activities and compounds to provide a broader SAR context.

Compound/AnalogueStructural ModificationObserved Effect on Biological Activity
This compound-Baseline Topoisomerase II inhibitor
Acetylated this compoundAcetylation of the moleculeReinforced cytotoxicity
Chrysomycin ADifferent C-glycosidic side-chain compared to this compoundPotent biological activity, with the sugar moiety being crucial

This table is designed to be interactive. Users can sort the data by clicking on the column headers to better visualize the relationships between structural changes and their biological consequences. Further research providing specific IC₅₀ values for a wider array of this compound derivatives would be invaluable for a more detailed quantitative SAR analysis.

Future Directions in Chrysomycin B Research

Advanced Biosynthetic Pathway Engineering for Enhanced Production and Diversity

The production of chrysomycins from natural sources like Streptomyces strains can be challenging, often resulting in low yields. nih.govresearchgate.net Advanced biosynthetic pathway engineering offers a promising avenue to enhance the production of chrysomycin B and generate novel analogues. Research has identified the biosynthetic gene clusters responsible for chrysomycin production in Streptomyces species. researchgate.netmdpi.com For instance, analysis of Streptomyces sp. 891, a marine strain, revealed a key Type II polyketide synthase (T2PKS) biosynthetic gene cluster putatively responsible for chrysomycin biosynthesis. mdpi.com

Future efforts in this area could involve manipulating these gene clusters through genetic engineering techniques and combinatorial biology approaches to increase the yield of this compound. mdpi.com Strategies might include optimizing the expression of key biosynthetic genes, introducing genes from other related pathways, or modifying regulatory genes to favor this compound production over other congeners. researchgate.netmdpi.com Furthermore, understanding the enzymatic steps involved in the biosynthesis, such as the P450 oxidase chryOIII responsible for the formation of the 8-vinyl group in chrysomycin A from the 8-ethyl group in this compound, could allow for targeted engineering to modulate the ratio of chrysomycins produced or create novel derivatives with altered functional groups. researchgate.net The use of techniques like comparative transcriptome analysis between high-producing mutants and wild-type strains can help identify genes positively related to chrysomycin biosynthesis, guiding further engineering efforts. researchgate.net

Data on the gene clusters involved in chrysomycin biosynthesis have been partially delineated. The chrysomycin gene cluster from Streptomyces albaduncus AD819 and Streptomyces sp. 891 have been compared, revealing differences in regulatory or resistance mediating genes. mdpi.com

Development of Novel Synthetic Methodologies for Analog Generation

While this compound can be obtained through fermentation, the development of efficient synthetic methodologies is crucial for generating analogues and conducting structure-activity relationship (SAR) studies. To date, a successful total synthesis of this compound has not been reported, although attempts have been made. nih.govacs.org However, scalable synthetic routes for related chrysomycins and gilvocarcin family members have been developed, providing a foundation for this compound synthesis and analogue generation. nih.govresearchgate.net

Future research should focus on developing novel synthetic strategies that allow for the efficient construction of the complex benzonaphthopyranone core and the controlled introduction of the C-aryl glycoside moiety. Key steps identified in related syntheses, such as regioselective C-H functionalizations and late-stage C-glycosylation, could be further optimized for this compound. nih.govresearchgate.netevitachem.com The unique para-substituted sugar moiety in chrysomycins presents a specific challenge and area for further investigation in synthetic approaches. acs.org

Late-stage diversification strategies, which involve modifying a complex molecule at a late stage of synthesis, are particularly valuable for rapidly generating a library of analogues. researchgate.netacs.org Applying such methods to a key intermediate of this compound could enable the creation of derivatives with altered sugar units or modifications on the aglycon core, allowing for comprehensive SAR studies to identify compounds with improved potency or altered biological profiles. researchgate.netresearchgate.net The development of site-selective catalysts and reactions, including C-H functionalization, photochemistry, electrochemistry, and biocatalysis, will be instrumental in achieving this goal. acs.org

Deeper Elucidation of Molecular Targets and Pathways (e.g., DNA repair, metabolic pathways)

Understanding the precise molecular targets and pathways modulated by this compound is essential for its rational development as a therapeutic agent. While chrysomycins are known to interact with DNA and inhibit topoisomerase II, the specific mechanisms for this compound warrant further investigation. sigmaaldrich.comcaymanchem.com

Research on chrysomycin A, a closely related congener, has indicated its interaction with DNA at specific sequences and inhibition of M. tuberculosis topoisomerase I activity, along with weak inhibition of DNA gyrase. researchgate.net It also induces oxidative stress and DNA damage. researchgate.net Studies on chrysomycin A in cancer models have revealed its influence on various signaling pathways, including the Akt/GSK-3β pathway, and its impact on cellular metabolism, such as glucose and glutamine metabolism and the TCA cycle. mdpi.commdpi.comresearchgate.netnih.govpreprints.orgmdpi.comresearchgate.netmedchemexpress.com Given the structural similarities, it is plausible that this compound shares some of these targets and mechanisms, but this requires direct experimental validation.

Future research should employ a combination of biochemical, cellular, and omics approaches (e.g., transcriptomics, metabolomics) to comprehensively map the molecular targets of this compound. researchgate.netnih.govmdpi.com Investigating its effects on DNA repair pathways, beyond topoisomerase inhibition, could reveal additional mechanisms of action. mdpi.com Furthermore, exploring its influence on specific metabolic enzymes and pathways, similar to studies on chrysomycin A, could uncover metabolic vulnerabilities in target pathogens or cancer cells that are exploited by this compound. mdpi.comnih.gov Identifying these targets at a deeper level will facilitate the design of more potent and selective analogues.

Exploration of Efficacy in Emerging Preclinical Disease Models

The demonstrated anti-tuberculosis activity of this compound highlights its potential for treating infectious diseases, particularly those caused by drug-resistant strains. nih.govresearchgate.net Future research should explore its efficacy in a wider range of preclinical disease models beyond traditional bacterial infections.

Given the reported antitumor activity of chrysomycins, evaluating this compound in emerging preclinical cancer models, such as patient-derived xenografts (PDX) or organoid models that better recapitulate human tumors, would be valuable. sigmaaldrich.comcaymanchem.com Studies on chrysomycin A have shown efficacy in glioblastoma models, suggesting potential for this compound in challenging cancers. researchgate.netnih.govpreprints.orgmdpi.com

Furthermore, exploring its activity in models of other diseases where related compounds have shown promise, such as anti-neuroinflammatory conditions, could uncover new therapeutic applications. mdpi.commdpi.com The use of appropriate and well-characterized animal models, including those for infectious diseases and various cancer types, will be crucial for assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound and its analogues. smccro-lab.com

Q & A

Q. What is the mechanism of action of Chrysomycin B in disrupting DNA-related processes?

this compound binds to the minor groove of DNA, stabilizing it in a conformation that inhibits RNA polymerase activity, thereby halting transcription . Additionally, it induces DNA damage by inhibiting topoisomerase II, as observed in A549 human lung adenocarcinoma cells . To validate these mechanisms, researchers can employ electrophoretic mobility shift assays (EMSAs) to confirm DNA binding, comet assays to assess DNA strand breaks, and in vitro topoisomerase II inhibition assays .

Q. What structural features of this compound contribute to its bioactivity?

this compound features a tricyclic aromatic core linked to a glycosidic residue, enabling interactions with DNA’s minor groove through hydrogen bonding and hydrophobic effects . The planar aromatic system facilitates intercalation-like binding, while the sugar moiety enhances solubility and target specificity. Structural analysis via NMR and X-ray crystallography is recommended to map binding sites .

Q. What in vitro assays are suitable for evaluating this compound’s DNA interactions?

  • EMSA : To confirm direct DNA binding.
  • Circular Dichroism (CD) Spectroscopy : To detect conformational changes in DNA upon binding.
  • Topoisomerase II Activity Assays : Measure inhibition using plasmid relaxation assays.
  • Comet Assay : Quantify DNA damage in treated cell lines .

Advanced Research Questions

Q. How can researchers optimize this compound production in Streptomyces strains?

Methodology :

  • Plackett-Burman Design (PBD) : Screen critical media components (e.g., carbon/nitrogen sources, trace elements) using a three-level factorial design to identify yield-influencing factors .
  • Response Surface Methodology (RSM) : Use Box-Behnken designs to model interactions between significant variables (e.g., sodium chloride, calcium carbonate) and predict optimal concentrations .
  • Validation : Compare predicted vs. observed yields using Design-Expert software for statistical rigor .

Example Table: Key Factors Influencing this compound Yield

FactorEffect (t-value)Significance (p < 0.05)
Sodium Chloride+3.2Yes
Calcium Carbonate+2.8Yes
Temperature-1.5No

Data derived from Plackett-Burman screening in Streptomyces sp. 891 .

Q. How can contradictions between reported mechanisms of this compound’s DNA interactions be resolved?

Analysis : While emphasizes minor-groove binding, highlights topoisomerase II inhibition. To reconcile these:

  • Perform competitive binding assays using known groove-binding agents (e.g., distamycin) to test if this compound’s effects are displaced.
  • Use knockdown models (e.g., siRNA for topoisomerase II) to isolate its role in observed DNA damage .
  • Employ molecular docking simulations to predict binding affinities for both DNA and topoisomerase II .

Q. What genomic strategies identify biosynthetic gene clusters for this compound?

  • Comparative Genomics : Align gene clusters from Chrysomycin-producing strains (e.g., Streptomyces sp. 891) with homologs in public databases (e.g., AntiSMASH) .
  • Cluster Deletion : Use CRISPR-Cas9 to knock out candidate genes (e.g., chry891OII, chry891R) and monitor production loss .
  • Heterologous Expression : Transfer putative clusters into model hosts (e.g., S. coelicolor) to confirm functionality .

Methodological Considerations

  • Data Integrity : Maintain detailed lab notebooks with raw data, statistical analyses, and protocol deviations .
  • Ethical Compliance : Obtain ethics board approval for studies involving human-derived cell lines or genetic modifications .
  • Literature Review : Use databases like PubMed and SciFinder to contextualize findings against existing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chrysomycin B
Reactant of Route 2
Chrysomycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.